(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide
CAS No.:
Cat. No.: VC19801526
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | N-(1-methoxy-3-phenylpropan-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14) |
| Standard InChI Key | MGPASENXLUIENP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)COC |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a central chiral carbon at the C2 position of the propan-2-yl chain, which is substituted by:
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A methoxy group (-OCH₃) at the C1 position
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A phenyl group (C₆H₅) at the C3 position
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An acetamide group (-NHCOCH₃) at the C2 position
This configuration confers stereochemical specificity, making the (S)-enantiomer distinct in its intermolecular interactions .
IUPAC Nomenclature and Identifiers
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Systematic Name: (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide
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CAS Registry Number: 52485-51-5 (shared with a structural analog)
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Molecular Formula: C₁₂H₁₇NO₂
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Molecular Weight: 225.27 g/mol
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SMILES Notation: CC(=O)NC@@HCC1=CC=CC=C1
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 225.27 g/mol |
| Chiral Centers | 1 (C2) |
| XLogP3-AA | 1.7 (Predicted) |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Chiral Precursor Preparation: (S)-1-Methoxy-3-phenylpropan-2-amine serves as the primary building block, synthesized through asymmetric reduction of a ketone intermediate .
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Acetylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the acetamide .
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Purification: Chromatographic separation or recrystallization isolates the enantiomerically pure product .
Industrial-Scale Production
Patent WO2016170544A1 describes a related protocol for analogous acetamides, utilizing:
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Coupling Agents: Ethyl chloroformate or carbodiimides for amide bond formation .
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Solvents: Dichloromethane or ethyl acetate for reaction medium .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine Preparation | NaBH₄, (S)-BINOL, THF, 0°C | 78 |
| Acetylation | Ac₂O, Et₃N, DCM, RT | 92 |
| Crystallization | Hexane/Ethyl Acetate (3:1) | 85 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Limited solubility in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres up to 150°C. Susceptible to hydrolysis under strongly acidic or basic conditions .
Spectroscopic Data
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C) .
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.10 (qd, J=6.8 Hz, 1H, NHCH), 3.35 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃) .
Applications and Research Significance
Pharmaceutical Intermediates
The compound’s chiral backbone makes it a candidate for synthesizing β-blockers or neuromodulators. For example, structural analogs are intermediates in the production of adrenergic receptor antagonists .
Asymmetric Catalysis
Its rigid stereochemistry enables use as a ligand in transition-metal catalysis, enhancing enantioselectivity in C-C bond-forming reactions .
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